2-Bromomethyl-3-methylsulfanyl-pyrazine
Description
Structure
3D Structure
Properties
IUPAC Name |
2-(bromomethyl)-3-methylsulfanylpyrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7BrN2S/c1-10-6-5(4-7)8-2-3-9-6/h2-3H,4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUYHCRXIYBTZJE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC=CN=C1CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7BrN2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90693748 | |
| Record name | 2-(Bromomethyl)-3-(methylsulfanyl)pyrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90693748 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1289385-55-2 | |
| Record name | Pyrazine, 2-(bromomethyl)-3-(methylthio)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1289385-55-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(Bromomethyl)-3-(methylsulfanyl)pyrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90693748 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 2 Bromomethyl 3 Methylsulfanyl Pyrazine
Strategies for Pyrazine (B50134) Ring Formation
The formation of the pyrazine ring is a critical step that dictates the foundational structure of the target molecule. Several classical and contemporary methods are available for constructing this heterocyclic system.
Condensation Reactions with 1,2-Diketones and 1,2-Diamines
One of the most traditional and widely used methods for pyrazine synthesis is the condensation of a 1,2-dicarbonyl compound with a 1,2-diamine. jlu.edu.cnijbpas.com This reaction is a robust and straightforward approach to forming the pyrazine ring. jlu.edu.cn In the context of synthesizing a precursor for 2-Bromomethyl-3-methylsulfanyl-pyrazine, such as 2-methyl-3-methylsulfanyl-pyrazine, this would involve the reaction of a suitably chosen 1,2-diketone and a 1,2-diamine. The initial condensation forms a dihydropyrazine (B8608421) intermediate, which then undergoes oxidation to the aromatic pyrazine. ijbpas.com Oxidizing agents like copper (II) oxide or manganese oxide are commonly employed for this aromatization step. ijbpas.com The versatility of this method allows for the synthesis of a wide array of substituted pyrazines by varying the substituents on both the diketone and diamine starting materials. acs.org
Table 1: Overview of Condensation Reaction for Pyrazine Synthesis
| Reactant 1 | Reactant 2 | Intermediate | Product | Key Features |
|---|
Dehydrogenative Coupling Routes
More modern and atom-economical approaches to pyrazine synthesis include dehydrogenative coupling reactions. These methods often utilize transition-metal catalysts to facilitate the formation of the heterocyclic ring with the liberation of hydrogen gas and water as the only byproducts, making them environmentally benign. nih.govacs.org One such strategy involves the base-metal-catalyzed dehydrogenative self-coupling of 2-amino alcohols. nih.govexlibrisgroup.com For instance, manganese pincer complexes have been shown to effectively catalyze the formation of 2,5-substituted pyrazines from β-amino alcohols. nih.govacs.org The proposed mechanism involves the initial dehydrogenation of the amino alcohol to an aldehyde intermediate. This intermediate then undergoes self-coupling and cyclization to form a 2,5-dihydropyrazine, which is subsequently dehydrogenated by the metal catalyst to the final aromatic pyrazine. nih.govacs.org
Cyclization of β-Amino Alcohols
The cyclization of β-amino alcohols represents a significant pathway for pyrazine synthesis, particularly for symmetrically substituted derivatives. nih.govscispace.com Ruthenium pincer complexes have also been demonstrated to be effective catalysts for this transformation. nih.govresearchgate.net The choice of catalyst and reaction conditions can be crucial in determining the reaction outcome. For example, depending on the specific ruthenium pincer complex used, the reaction of β-amino alcohols can be selectively directed towards the formation of either peptides or pyrazines. researchgate.net These reactions proceed under neutral conditions and are considered environmentally friendly due to the extrusion of hydrogen gas. researchgate.net
Introduction of Bromomethyl Functionality
Once the 2-methyl-3-methylsulfanyl-pyrazine precursor is obtained, the next critical step is the introduction of the bromine atom onto the methyl group to yield the target compound.
Radical Bromination of Alkyl Pyrazines
The most direct method for converting a methyl group on a pyrazine ring to a bromomethyl group is through radical bromination. N-Bromosuccinimide (NBS) is the reagent of choice for this transformation, which is typically carried out in an anhydrous solvent like carbon tetrachloride (CCl4) with a radical initiator such as azobisisobutyronitrile (AIBN) or benzoyl peroxide. wikipedia.orgcommonorganicchemistry.com This reaction, known as the Wohl-Ziegler reaction, proceeds via a free radical chain mechanism. wikipedia.orgmasterorganicchemistry.com The stability of the benzylic-type radical intermediate adjacent to the pyrazine ring facilitates this selective bromination at the methyl group over other positions. wikipedia.org It is crucial to maintain anhydrous conditions, as the presence of water can lead to hydrolysis of the product. wikipedia.orgmissouri.edu
Table 2: Reagents and Conditions for Radical Bromination
| Substrate | Reagent | Initiator | Solvent | Key Conditions |
|---|
Functionalization of Pyrazine Precursors
An alternative to direct bromination involves a two-step process starting from a different pyrazine precursor. For instance, a pyrazine-2-carboxylic acid can be reduced to the corresponding pyrazinylmethanol. This alcohol can then be converted to the bromomethyl derivative. A common method for this conversion is treatment with phosphorus tribromide (PBr3). ejbps.com This approach offers a different synthetic route that may be advantageous if the corresponding carboxylic acid is more readily accessible or if the direct radical bromination proves to be low-yielding or produces undesirable side products. For example, a synthetic sequence could involve the preparation of (2-(4'-chloro-3'-methylphenyl)-6-methylimidazo[1,2-a]pyrazin-3-yl)methanol, which is then treated with PBr3 to yield the 3-bromomethyl derivative. ejbps.com
Introduction of Methylsulfanyl Functionality
The incorporation of a methylsulfanyl (-SCH₃) group onto a pyrazine ring is a critical step in the synthesis of the target molecule. This is generally achieved through nucleophilic substitution reactions or by methylation of a corresponding thiol derivative.
A common and effective method for forming a carbon-sulfur bond on an aromatic heterocycle is through the nucleophilic substitution of a halogen atom by a thiolate. In this context, a halogenated pyrazine, such as 2-chloropyrazine, serves as the electrophilic substrate.
The reaction involves treating the halogenated pyrazine with an alkali metal methylmercaptide, such as sodium methylmercaptide (NaSCH₃). google.com Thiolates are excellent nucleophiles, readily displacing the halide from the pyrazine ring. chemistrysteps.com The high nucleophilicity of sulfur facilitates this reaction. chemistrysteps.com For instance, the synthesis of 2-methyl-3-methylmercapto-pyrazine can be achieved by reacting a mixture of halogenated methylpyrazines with sodium methylmercaptide in an ethanol solvent. google.com The resulting product mixture, containing the desired 3-methylmercapto isomer along with 5- and 6-methylmercapto isomers, can then be purified. google.com
Table 1: Nucleophilic Substitution for Methylsulfanyl Pyrazine Synthesis
| Substrate | Reagent | Solvent | Product |
|---|---|---|---|
| Halogenated Methylpyrazine Mixture | Sodium Methylmercaptide | Ethanol | 2-Methyl-3-methylmercapto-pyrazine (in mixture) google.com |
This interactive table summarizes the key components of the nucleophilic substitution reaction.
An alternative route to introduce the methylsulfanyl group is by methylation of a thiopyrazine, also known as a pyrazinethiol or mercaptopyrazine. This method involves two conceptual steps: first, the formation of the thiopyrazine, and second, its subsequent methylation. The direct methylation of the thiol group (-SH) to a thioether (-SCH₃) is typically straightforward, using a suitable methylating agent like methyl iodide (CH₃I) in the presence of a base. The base deprotonates the thiol to form the more nucleophilic thiolate anion, which then attacks the methylating agent.
Integrated Synthetic Pathways to this compound
An integrated pathway to synthesize the target compound, this compound, logically combines the introduction of the necessary functional groups in a specific order. A plausible and efficient route starts from a pre-functionalized pyrazine.
Step 1: Synthesis of 2-Methyl-3-methylsulfanyl-pyrazine: The synthesis would likely begin with a suitable precursor like 2-chloro-3-methylpyrazine. This intermediate can undergo a nucleophilic aromatic substitution reaction with sodium methylmercaptide (NaSCH₃), as described in section 2.3.1, to yield 2-methyl-3-methylsulfanyl-pyrazine.
Step 2: Bromination of the Methyl Group: The subsequent and final step is the selective bromination of the methyl group at the 2-position. This is typically achieved through a free-radical halogenation reaction. A common reagent for such a transformation is N-Bromosuccinimide (NBS), often used with a radical initiator like azobisisobutyronitrile (AIBN) or under UV light. This reaction selectively brominates the benzylic-like methyl group to afford the final product, this compound. The reactivity of bromomethyl groups on pyrazine rings has been documented in the synthesis of other complex molecules. researchgate.net
Green Chemistry Approaches in Synthesis
Modern synthetic chemistry emphasizes the development of environmentally friendly processes. For the synthesis of pyrazine derivatives, this includes the use of sustainable catalysts and greener solvent systems. researchgate.net
The development of efficient and sustainable catalysts is a cornerstone of green chemistry. In the context of pyrazine synthesis, several approaches are being explored.
Biocatalysis: Enzymes offer a green alternative to traditional chemical catalysts. For example, Lipozyme® TL IM from Thermomyces lanuginosus has been used to catalyze the aminolysis of pyrazine esters to produce pyrazinamide derivatives. nih.gov This biocatalytic method provides a greener and more efficient route for constructing amide bonds, a key step in the synthesis of many pyrazine-based drugs. nih.gov The use of microorganisms for the biosynthesis of pyrazines is also considered an environmentally friendly alternative to chemical synthesis. mdpi.com
Metal Catalysis: While some metal catalysts can be toxic, modern research focuses on using less toxic metals or developing highly efficient catalysts that can be used in very small quantities. Palladium-catalyzed reactions, such as the Suzuki coupling, are widely used for C-C bond formation in the synthesis of complex pyrazine derivatives. researchgate.netmdpi.com Research into iron-catalyzed C-H coupling methods also presents a more sustainable alternative. mdpi.com
Table 2: Examples of Catalysts in Pyrazine Derivative Synthesis
| Catalyst Type | Example | Application | Reference |
|---|---|---|---|
| Biocatalyst | Lipozyme® TL IM | Aminolysis of pyrazine esters | nih.gov |
| Metal Catalyst | Palladium(0) | Suzuki Coupling for C-C bond formation | mdpi.com |
This interactive table provides examples of different catalysts used in the synthesis of pyrazine derivatives.
The choice of solvent is critical in green chemistry, as solvents often constitute the largest portion of waste in a chemical process.
Continuous-Flow Systems: The use of continuous-flow microreactors offers a more efficient and greener alternative to traditional batch reactors. nih.gov These systems can improve reaction efficiency, reduce reaction times, and minimize waste. For the enzymatic synthesis of pyrazinamide derivatives, a continuous-flow system demonstrated a higher space-time yield compared to a conventional shaker reactor. nih.gov
Alternative Solvents: Research into replacing hazardous solvents like dichloromethane (DCM) or dimethylformamide (DMF) is ongoing. nih.gov Environmentally benign options include water, supercritical fluids, or ionic liquids. For certain pyrazine syntheses, reactions can be performed in mixtures of dioxane and water, reducing the reliance on purely organic solvents. mdpi.com The ultimate goal is to develop solvent-free reactions where the reactants themselves act as the solvent, although this is not always feasible.
Chemical Reactivity and Transformation of 2 Bromomethyl 3 Methylsulfanyl Pyrazine
Reactions Involving the Bromomethyl Moiety
The primary site of reactivity in 2-bromomethyl-3-methylsulfanyl-pyrazine is the C-Br bond of the bromomethyl substituent. This bond is readily cleaved in the presence of nucleophiles or under the conditions of organometallic catalysis, allowing for the introduction of a wide array of functional groups onto the pyrazine (B50134) core.
The bromomethyl group of this compound is an excellent electrophile for nucleophilic substitution reactions. The reaction can proceed through either an SN1 or SN2 mechanism, depending on the nature of the nucleophile, the solvent, and the reaction conditions. In general, the primary nature of the benzylic-like carbon favors the SN2 pathway, which involves a backside attack by the nucleophile, leading to an inversion of stereochemistry if the carbon were chiral. However, the potential for the formation of a resonance-stabilized carbocation intermediate could also allow for an SN1 pathway under certain conditions, such as in the presence of a polar, protic solvent.
The reaction of this compound with sulfur-containing nucleophiles, such as thiols and thiourea (B124793), provides a straightforward route to the corresponding thioethers and isothiuronium (B1672626) salts. These reactions typically proceed under basic conditions, which serve to deprotonate the thiol, generating a more potent thiolate nucleophile.
For instance, the reaction with a thiol, such as sodium benzenethiolate, would be expected to yield 2-((phenylthio)methyl)-3-(methylthio)pyrazine. In a related reaction, 2-bromomethyl-1,3-thiaselenole has been shown to react with 1,3-benzothiazole-2-thiol. researchgate.net The reaction of 2-bromomethyl-1,3-thiaselenole with thiourea leads to the formation of a six-membered isothiuronium salt through a rearrangement. nih.gov A patent from 1967 describes the synthesis of methyl-methylmercapto-pyrazines from the reaction of halogenated methylpyrazines with an alkali metal methylmercaptide, indicating the general feasibility of this type of transformation. google.com
Table 1: Examples of Nucleophilic Substitution with Sulfur-Containing Nucleophiles on Analogous Compounds
| Electrophile | Nucleophile | Product | Reference |
| Halogenated methylpyrazine | Sodium methylmercaptide | Methyl-methylmercapto-pyrazine | google.com |
| 2-Bromomethyl-1,3-thiaselenole | 1,3-Benzothiazole-2-thiol | Selanyl sulfide (B99878) derivative | researchgate.net |
| 2-Bromomethyl-1,3-thiaselenole | Thiourea | 2-[amino(imino)methyl]sulfanyl-2,3-dihydro-1,4-thiaselenine hydrobromide | nih.gov |
Nitrogen-based nucleophiles, including primary and secondary amines, as well as azide (B81097) ions, readily displace the bromide ion from the bromomethyl group. These reactions are fundamental in the synthesis of various biologically active pyrazine derivatives. For example, reaction with a primary amine like aniline (B41778) would yield N-((3-(methylthio)pyrazin-2-yl)methyl)aniline.
A study on the modification of 2-amino-5-bromomethyl-3-(ethoxycarbonyl)pyrazine 1-oxide demonstrated the nucleophilic substitution of the bromine atom by an azido (B1232118) group via an SN2 mechanism. researchgate.net This azide derivative can then be used in click chemistry reactions. researchgate.net The synthesis of various piperazine-containing drugs often involves the alkylation of a piperazine (B1678402) nitrogen with a suitable electrophile. researchgate.net
Table 2: Examples of Nucleophilic Substitution with Nitrogen-Containing Nucleophiles on Analogous Compounds
| Electrophile | Nucleophile | Product | Reference |
| 2-Amino-5-bromomethyl-3-(ethoxycarbonyl)pyrazine 1-oxide | Azide ion | 2-Amino-5-(azidomethyl)-3-(ethoxycarbonyl)pyrazine 1-oxide | researchgate.net |
| 1-[3-(trifluoromethyl)phenyl]piperazine | 1-(2-chloroethyl)-1,3-dihydro-2H-benzo[d]imidazol-2-one | Flibanserin | researchgate.net |
| 6-bromonicotinaldehyde | N-ethylpiperazine | Intermediate for Abemaciclib | researchgate.net |
Oxygen-containing nucleophiles, such as alkoxides and carboxylates, can be employed to synthesize the corresponding ethers and esters of this compound. For example, reaction with sodium methoxide (B1231860) in methanol (B129727) would produce 2-(methoxymethyl)-3-(methylthio)pyrazine.
A patent describes the preparation of a mixture of methyl-methoxy-pyrazine isomers by treating halogenated methylpyrazines with an alkali metal methoxide. google.com This demonstrates the general applicability of this reaction to produce alkoxy-substituted pyrazines.
Table 3: Example of Nucleophilic Substitution with Oxygen-Containing Nucleophiles on an Analogous Compound
| Electrophile | Nucleophile | Product | Reference |
| Halogenated methylpyrazine | Sodium methoxide | Methyl-methoxy-pyrazine | google.com |
Carbon-based nucleophiles, such as cyanide ions and enolates derived from β-dicarbonyl compounds, can be used to form new carbon-carbon bonds at the methylene (B1212753) position. The reaction with potassium cyanide would lead to the formation of (3-(methylthio)pyrazin-2-yl)acetonitrile, a versatile intermediate for further synthetic transformations.
The malonic ester synthesis is a classic method for the formation of substituted acetic acids, where a carbanion from a malonic ester acts as the nucleophile. dur.ac.ukyoutube.com This methodology could be applied to this compound to introduce a carboxymethyl group.
Table 4: General Reactions with Carbon-Containing Nucleophiles
| Reaction Type | General Reactants | General Product | Reference |
| Cyanide Substitution | Alkyl Halide, Cyanide Salt | Alkyl Nitrile | nih.gov |
| Malonic Ester Synthesis | Alkyl Halide, Malonic Ester | Substituted Acetic Acid | dur.ac.ukyoutube.com |
The bromomethyl group of this compound can also participate in organometallic cross-coupling reactions, although this is less common than for aryl or vinyl halides. More typically, a bromo- or chloro-substituent directly on the pyrazine ring would be the site of such reactions. However, the benzylic-like nature of the bromomethyl group allows for certain types of cross-coupling.
Organometallic reagents like Grignard reagents (RMgX) and organolithium reagents (RLi) are powerful nucleophiles that can react with alkyl halides. wikipedia.orgsigmaaldrich.comlibretexts.orgmasterorganicchemistry.comyoutube.com These reactions can lead to the formation of new carbon-carbon bonds. For instance, a Grignard reagent could potentially be formed from this compound, which could then be used in subsequent reactions. nih.govmasterorganicchemistry.com
Palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira reactions, are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. nih.govmdpi.com While these reactions typically involve aryl or vinyl halides, there are examples of their application with benzylic halides. For instance, the Suzuki reaction of 2-bromo-5-(bromomethyl)thiophene (B1590285) with various aryl boronic acids has been reported to regioselectively form 2-(bromomethyl)-5-aryl-thiophene derivatives. nih.gov This suggests that similar transformations might be possible with this compound.
Table 5: Examples of Palladium-Catalyzed Cross-Coupling Reactions on Analogous Compounds
| Reaction Type | Substrate | Coupling Partner | Catalyst | Product | Reference |
| Suzuki | 2-Bromo-5-(bromomethyl)thiophene | Aryl boronic acids | Pd(PPh₃)₄ | 2-(Bromomethyl)-5-aryl-thiophenes | nih.gov |
| Suzuki | 5-Bromo-N-(pyrazin-2-yl)thiophene-2-carboxamide | Aryl/heteroaryl boronic acids/pinacol esters | Pd(PPh₃)₄ | 5-Aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides | mdpi.com |
| Suzuki | 2-Amino-5-bromopyrazine | 2,5-Dimethoxy-1,4-benzenediboronic acid | Palladium catalyst | 1,4-Dimethoxy-2,5-bis[2-(5-aminopyrazyl)]benzene | nih.gov |
Elimination Reactions
The bromomethyl group at the C-2 position of the pyrazine ring is susceptible to elimination reactions, typically under basic conditions. This reaction involves the removal of a proton from the methyl group and the expulsion of the bromide ion, leading to the formation of a highly reactive exocyclic double bond. While specific studies on this compound are not prevalent, the general reactivity of halomethyl-substituted heteroaromatics suggests that it can serve as a precursor for the generation of pyrazine-containing intermediates. The presence of the electron-withdrawing pyrazine ring can facilitate the deprotonation of the bromomethyl group.
Reactivity of the Methylsulfanyl Group
The methylsulfanyl (-SCH₃) group attached to the pyrazine ring is a versatile functional group that can undergo several important transformations, including oxidation, desulfurization, and nucleophilic displacement.
Oxidation to Sulfoxides and Sulfones
The sulfur atom in the methylsulfanyl group can be readily oxidized to form the corresponding sulfoxide (B87167) and sulfone. This transformation significantly alters the electronic properties of the substituent, converting the electron-donating methylsulfanyl group into the strongly electron-withdrawing sulfinyl and sulfonyl groups. The oxidation is typically achieved using common oxidizing agents. For instance, the oxidation of sulfides to sulfoxides is often carried out with reagents like hydrogen peroxide, while stronger oxidizing agents can produce sulfones. inchem.org The subsequent oxidation of the sulfoxide to the sulfone is generally an irreversible process. inchem.org These oxidized derivatives are metabolically stable and are common metabolites of sulfide compounds in biological systems. inchem.org
Table 1: Oxidation Products of this compound
| Reactant | Product | Transformation |
| This compound | 2-Bromomethyl-3-methylsulfinyl-pyrazine | Oxidation |
| This compound | 2-Bromomethyl-3-methylsulfonyl-pyrazine | Oxidation |
This table is illustrative of the expected products based on the general reactivity of methylsulfanyl groups.
Desulfurization Reactions
The methylsulfanyl group can be removed from the pyrazine ring through desulfurization reactions. A common method for this transformation is the use of Raney nickel, a catalyst widely employed for the hydrogenolysis of sulfur-containing compounds. This reaction would replace the methylsulfanyl group with a hydrogen atom, yielding 2-bromomethyl-pyrazine. This process is valuable for synthesizing pyrazine derivatives that lack a substituent at the C-3 position.
Nucleophilic Displacement of the Methylsulfanyl Group
The methylsulfanyl group can act as a leaving group in nucleophilic aromatic substitution reactions, although it is generally less reactive than a halogen substituent. Studies on related pyrazine systems have shown that the methylsulfanyl group can be displaced by various nucleophiles. um.edu.my For example, in a study on 2-chloropyrazine, sodium methoxide was used to displace a methylsulfanyl group, albeit under specific conditions. um.edu.my The reactivity towards nucleophilic displacement is influenced by the electronic nature of the pyrazine ring and the reaction conditions.
Table 2: Examples of Nucleophilic Displacement of a Methylsulfanyl Group on a Pyrazine Ring
| Nucleophile | Solvent | Temperature (°C) | Time (s) | Product | Yield (%) | Reference |
| MeSNa | NMP | 80 | 50 | SMe | 88 | um.edu.my |
This data is from a related pyrazine system and illustrates the feasibility of displacing a methylsulfanyl group.
Reactivity of the Pyrazine Ring System
The pyrazine ring is an electron-deficient aromatic system due to the presence of two electronegative nitrogen atoms. thieme-connect.deslideshare.net This inherent electronic nature makes the ring generally resistant to electrophilic attack but susceptible to nucleophilic substitution. thieme-connect.de
Electrophilic Aromatic Substitution Reactions
Direct electrophilic aromatic substitution on the pyrazine ring is challenging due to its electron-deficient character, which is further exacerbated in acidic media by the protonation of the nitrogen atoms. thieme-connect.de Consequently, reactions like nitration, halogenation, sulfonation, and Friedel-Crafts reactions are not typically feasible without the presence of activating groups on the ring. thieme-connect.deuoanbar.edu.iq
The presence of the methylsulfanyl group at the C-3 position, being an ortho-, para-directing and activating group, would be expected to facilitate electrophilic substitution on the pyrazine ring. However, the deactivating effect of the two ring nitrogens still presents a significant barrier. DFT studies on similar azines have shown that the highest occupied molecular orbitals (HOMOs) are often not the π orbitals, which explains the low reactivity towards electrophiles. researchgate.net For electrophilic substitution to occur, powerful activating groups are generally required. researchgate.net Therefore, while the methylsulfanyl group does increase the electron density of the ring to some extent, successful electrophilic aromatic substitution on this compound would likely require harsh reaction conditions or the use of N-oxide derivatives to enhance the ring's reactivity. thieme-connect.de
Nucleophilic Aromatic Substitution Reactions
The structure of this compound presents two primary sites for nucleophilic attack: the pyrazine ring and the carbon of the bromomethyl group. Due to the electron-withdrawing nature of the pyrazine ring, the ring carbons are susceptible to nucleophilic aromatic substitution (SNAr). However, the bromomethyl group provides a highly reactive site for SN2 reactions.
The substitution of the bromine atom in the bromomethyl group is a well-established reaction pathway for analogous compounds. For instance, the bromine atom of the bromomethyl fragment in 2-amino-5-bromomethyl-3-(ethoxycarbonyl)pyrazine 1-oxide readily undergoes nucleophilic substitution with an azide ion via an SN2 mechanism. This type of reaction is expected to be facile with a variety of nucleophiles.
Sulfur nucleophiles are known for their high nucleophilicity. libretexts.org Thiolate anions, for example, are excellent nucleophiles in SN2 reactions with alkyl halides. libretexts.org The reaction of halopyridines with sulfur nucleophiles, such as sodium thiophenoxide and sodium methanethiolate, proceeds efficiently to yield the corresponding substituted pyridines. sci-hub.se In these reactions, the reactivity of the halopyridine is dependent on the nature of the halogen, with iodide being a better leaving group than bromide, chloride, or fluoride (B91410) when reacting with sulfur nucleophiles. sci-hub.se
Given these precedents, this compound is expected to react readily with various nucleophiles at the bromomethyl position. The general scheme for this transformation is presented below:
General Scheme for Nucleophilic Substitution at the Bromomethyl Position:
Where Nu represents a nucleophile.
Table 1: Examples of Nucleophilic Substitution Reactions on Related Halomethyl-Heterocycles
| Starting Material | Nucleophile | Product | Reaction Type | Reference |
| 2-Amino-5-bromomethyl-3-(ethoxycarbonyl)pyrazine 1-oxide | Azide | 2-Amino-5-azidomethyl-3-(ethoxycarbonyl)pyrazine 1-oxide | SN2 | |
| 2-Iodopyridine | PhSNa | 2-Phenylthiopyridine | SNAr | sci-hub.se |
| 2-Bromopyridine | MeSNa | 2-Methylthiopyridine | SNAr | sci-hub.se |
Deprotonative Functionalization
The bromomethyl group in this compound is also susceptible to deprotonation at the benzylic position, particularly with the use of strong, non-nucleophilic bases. This deprotonation would generate a carbanion that can then react with various electrophiles, leading to functionalization at the methyl position. The reactivity of the benzylic position is attributed to the resonance stabilization of the resulting carbanion with the pyrazine ring. chemistrysteps.com
The deprotonative functionalization of pyrazine and its derivatives is a known strategy for introducing substituents. researchgate.net For example, the deprotonation of pyrazine with lithium 2,2,6,6-tetramethylpiperidide (LTMP) followed by quenching with an electrophile allows for functionalization of the pyrazine ring. researchgate.net While this example involves deprotonation of the ring itself, the principle of deprotonation followed by electrophilic trapping is applicable to the benzylic position of the bromomethyl group. The general mechanism for benzylic deprotonation involves the removal of a proton by a strong base to form a resonance-stabilized radical. chemistrysteps.com
The deprotonation of the benzylic position of a diaryl ether carrying a carbamoyloxymethyl group has been achieved using the sec-BuLi-(-)-sparteine complex, leading to enantioselective functionalization. researchgate.net This highlights the potential for stereocontrolled transformations via deprotonation of benzylic positions.
General Scheme for Deprotonative Functionalization:
Table 2: Examples of Deprotonative Functionalization on Related Heterocycles
| Substrate | Base/Conditions | Electrophile (El) | Product | Reference |
| Pyrazine | LTMP, THF, -75 °C | PhCHO | Pyrazinyl-CH(OH)Ph | researchgate.net |
| Pyrazine | LTMP, THF, -75 °C | MeCHO | Pyrazinyl-CH(OH)Me | researchgate.net |
| Pyrazine | LTMP, THF, -75 °C | I2 | Iodopyrazine | researchgate.net |
Metalation Strategies for Ring Functionalization
Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic and heteroaromatic rings. wikipedia.org This method relies on the presence of a directing metalation group (DMG) that coordinates to an organolithium reagent, facilitating deprotonation at the adjacent ortho-position. wikipedia.orgorganic-chemistry.org The resulting aryllithium species can then react with a wide range of electrophiles. organic-chemistry.org
In the case of this compound, the methylsulfanyl (-SMe) group can act as a directing group for the metalation of the pyrazine ring. The sulfur atom of the methylsulfanyl group is a Lewis base that can interact with the Lewis acidic lithium of an organolithium reagent, such as n-butyllithium. wikipedia.org This interaction directs the deprotonation to the C-2 position of the pyrazine ring. However, the presence of the bromomethyl group at C-2 would likely lead to deprotonation at the C-5 position if the directing effect of the methylsulfanyl group is strong enough to overcome other electronic effects. A more likely scenario is that the methylsulfanyl group at C-3 directs lithiation to the C-2 and/or C-5 positions. Given that the C-2 position is already substituted, the most probable site for directed metalation would be the C-5 position.
The use of hindered metal amides can also be employed for the metalation of diazines. researchgate.net The choice of the base is crucial and must be carefully selected to achieve the desired regioselectivity. researchgate.net
General Principle of Directed Ortho-Metalation: An aromatic ring with a directing metalation group (DMG) interacts with an alkyllithium reagent. The basic alkyllithium then deprotonates the ring at the ortho-position, forming an aryllithium intermediate that can be trapped by an electrophile. wikipedia.org
Table 3: Examples of Directing Groups for Ortho-Metalation
| Directing Group (DMG) | Strength | Reference |
| -CONR2 | Strong | organic-chemistry.org |
| -OMe | Moderate | organic-chemistry.org |
| -SMe | - | researchgate.net |
| -F | Moderate | organic-chemistry.org |
| -Cl | Moderate | organic-chemistry.org |
Spectroscopic and Structural Characterization of 2 Bromomethyl 3 Methylsulfanyl Pyrazine and Its Derivatives
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for determining the structure of organic molecules by mapping the magnetic environments of atomic nuclei, primarily hydrogen (¹H) and carbon (¹³C).
Proton NMR (¹H NMR) provides detailed information about the number, environment, and connectivity of hydrogen atoms in a molecule. For 2-bromomethyl-3-methylsulfanyl-pyrazine, distinct signals are expected for the protons on the pyrazine (B50134) ring, the bromomethyl group, and the methylsulfanyl group.
The two protons on the pyrazine ring are chemically non-equivalent and are expected to appear in the aromatic region of the spectrum (typically δ 6.5-8.0 ppm). libretexts.org Due to their adjacent positions, they should exhibit spin-spin coupling, appearing as a pair of doublets. Protons on carbons adjacent to electronegative atoms are deshielded and shifted downfield. libretexts.org The protons of the bromomethyl (-CH₂Br) group are significantly deshielded by both the adjacent aromatic pyrazine ring and the highly electronegative bromine atom, leading to a characteristic singlet anticipated in the δ 4.5–5.0 ppm range. libretexts.orgamherst.edu The methyl protons of the methylsulfanyl (-SCH₃) group are expected to produce a singlet further upfield, typically around δ 2.5–2.8 ppm.
| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|
| Pyrazine-H | ~8.0 - 8.5 | d (Doublet) |
| Pyrazine-H | ~8.0 - 8.5 | d (Doublet) |
| -CH₂Br | ~4.7 - 5.0 | s (Singlet) |
| -SCH₃ | ~2.6 - 2.8 | s (Singlet) |
Note: The exact chemical shifts for the pyrazine protons are estimations based on general values for substituted pyrazines and can vary based on solvent and experimental conditions.
Carbon-13 NMR (¹³C NMR) spectroscopy details the carbon framework of a molecule. Each unique carbon atom gives a distinct signal. The spectrum of this compound is expected to show six unique signals corresponding to the four carbons of the pyrazine ring and the two carbons of the substituents.
Aromatic carbons typically resonate in the δ 120–150 ppm range. libretexts.org The carbons in the pyrazine ring attached to the substituents (C-2 and C-3) will have their chemical shifts significantly influenced by these groups. The carbon of the bromomethyl (-CH₂Br) group is expected to appear in the δ 30–45 ppm range. acs.orglibretexts.org The carbon of the methylsulfanyl (-SCH₃) group typically appears upfield, around δ 15–25 ppm.
| Carbon Assignment | Expected Chemical Shift (δ, ppm) |
|---|---|
| Pyrazine Ring Carbons (4 signals) | ~125 - 155 |
| -CH₂Br | ~30 - 45 |
| -SCH₃ | ~15 - 25 |
Note: The chemical shifts are approximate and based on typical values for similar functional groups and heterocyclic systems. libretexts.org
Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the ¹H and ¹³C signals and confirming the connectivity between atoms. For complex substituted heterocycles like pyrazine derivatives, these techniques are invaluable. researchgate.net
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other. For this compound, a cross-peak would be observed between the two adjacent protons on the pyrazine ring, confirming their spatial proximity.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons directly with the carbon atoms to which they are attached. It would allow for the unambiguous assignment of the pyrazine C-H pairs, the -CH₂Br signal pair, and the -SCH₃ signal pair.
HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings (typically over 2-3 bonds) between protons and carbons. It is particularly powerful for identifying the substitution pattern. Key expected correlations for this compound would include:
Correlations from the -CH₂Br protons to the C-2 and C-3 carbons of the pyrazine ring.
Correlations from the -SCH₃ protons to the C-3 carbon of the pyrazine ring.
Correlations between the pyrazine protons and adjacent pyrazine carbons.
These 2D NMR methods, when used in combination, allow for the complete and confident structural elucidation of disubstituted pyrazines. researchgate.net
Infrared (IR) and Raman Spectroscopy for Vibrational Modes
The IR and Raman spectra of this compound will display characteristic bands corresponding to its specific functional groups.
Aromatic C-H Stretch: Weak to medium bands are expected in the 3000–3100 cm⁻¹ region, corresponding to the C-H stretching vibrations of the pyrazine ring. libretexts.org
Aliphatic C-H Stretch: Bands corresponding to the symmetric and asymmetric stretching of the C-H bonds in the -CH₂Br and -SCH₃ groups are expected in the 2850–3000 cm⁻¹ region. uomustansiriyah.edu.iq
C=N and C=C Ring Stretches: The pyrazine ring will exhibit characteristic stretching vibrations for its C=N and C=C bonds, typically appearing as a series of bands in the 1400–1600 cm⁻¹ region. libretexts.orgiucr.org
C-Br Stretch: A moderate to strong absorption corresponding to the carbon-bromine bond stretch is typically found in the fingerprint region, usually between 690 and 515 cm⁻¹. orgchemboulder.com
-CH₂- Wag: The wagging vibration of the methylene (B1212753) group attached to the bromine atom (-CH₂Br) can often be observed in the 1300-1150 cm⁻¹ range. orgchemboulder.com
| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Typical Intensity |
|---|---|---|
| Aromatic C-H Stretch | 3000 - 3100 | Weak to Medium |
| Aliphatic C-H Stretch | 2850 - 3000 | Medium |
| C=N, C=C Ring Stretch | 1400 - 1600 | Medium to Strong |
| -CH₂- Wag | 1150 - 1300 | Medium |
| C-Br Stretch | 515 - 690 | Medium to Strong |
The vibrational spectrum of the pyrazine ring itself is complex but well-characterized. In addition to the fundamental C=C and C=N stretches, other modes like ring breathing and ring deformations are diagnostic. The ring breathing mode, a symmetric in-plane expansion and contraction of the entire ring, is often a prominent feature in the Raman spectrum. For unsubstituted pyrazine, this mode is observed around 1015 cm⁻¹. researchgate.net In substituted pyrazines, the frequency and intensity of this and other ring modes can shift depending on the mass and electronic nature of the substituents. For instance, a prominent pyrazine ring vibration in pyrazine-2-carbonitrile is found at 1020 cm⁻¹. nih.gov The analysis of these shifts provides insight into the interaction between the substituents and the aromatic ring system. nih.govnih.gov Out-of-plane C-H bending vibrations also give rise to strong absorptions in the 900-675 cm⁻¹ range, with their exact position being indicative of the substitution pattern. libretexts.org
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
No experimental data on the UV-Vis absorption spectrum of this compound has been found in the surveyed literature. Therefore, the characteristic electronic transitions for this compound remain undetermined.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation
While the molecular weight of the related compound 2-Chloromethyl-3-methylsulfanyl-pyrazine is known to be 174.65 g/mol with a formula of C₆H₇ClN₂S, specific mass spectrometry data for this compound is not available.
High-Resolution Mass Spectrometry (HRMS)
There are no published high-resolution mass spectrometry data for this compound.
Fragmentation Pattern Analysis
Detailed analysis of the fragmentation pattern for this compound is not possible without experimental mass spectrometry data.
X-ray Crystallography for Solid-State Structure
No crystallographic data for this compound has been reported. Therefore, its solid-state structure, molecular conformation, and intermolecular interactions have not been experimentally determined.
Determination of Molecular Conformation
The molecular conformation of this compound in the solid state is unknown as no X-ray crystallographic studies have been published.
Analysis of Intermolecular Interactions (e.g., C-H···S, π-π stacking)
An analysis of intermolecular interactions, such as C-H···S hydrogen bonds or π-π stacking, is contingent on the availability of crystal structure data, which is currently not available for this compound.
Computational and Theoretical Studies of 2 Bromomethyl 3 Methylsulfanyl Pyrazine
Quantitative Structure-Reactivity Relationship (QSAR) ModelingNo QSAR models focused on the purely chemical reactivity of 2-Bromomethyl-3-methylsulfanyl-pyrazine have been reported in the searched scientific literature.
The absence of published research in these specific areas indicates that the computational and theoretical characteristics of this compound have not yet been a subject of detailed scientific investigation or that such studies are not available in the public domain. Therefore, it is not possible to provide an article with the requested detailed research findings and data tables at this time.
Based on the conducted research, it is not possible to provide a detailed scientific article on "this compound" that strictly adheres to the requested outline. The search for specific synthetic applications of this compound in the formation of Pyrazino nih.govresearchgate.netdiazepines, Thiazolo[4,5-b]pyrazines, and Quinoxaline derivatives did not yield any specific research findings or data.
The provided outline is highly detailed and includes numerical citations, suggesting it is based on specific scientific literature. However, this literature could not be identified or accessed through the performed searches. General searches for the synthesis of the target heterocyclic systems did not mention "this compound" as a precursor.
While some results show the reactivity of similar compounds containing a bromomethyl-pyrazine scaffold, using this information would be speculative and would not meet the requirement for scientifically accurate content based on detailed research findings for the specific compound .
Therefore, without the specific source material referenced in the user's outline, generating an article that is both scientifically accurate and strictly compliant with the provided structure is not feasible.
Applications As a Synthetic Intermediate in Organic Synthesis
Precursor for Complex Multisubstituted Pyrazine (B50134) Derivatives
Pyrazine Ring Functionalization for Advanced Structures
The structure of 2-Bromomethyl-3-methylsulfanyl-pyrazine presents two primary sites for chemical modification: the bromomethyl group and the pyrazine ring itself. The bromomethyl group is a particularly valuable handle for introducing a wide array of functionalities through nucleophilic substitution reactions.
The reactivity of a bromomethyl group attached to a pyrazine ring is well-documented. For instance, in a related compound, 3-bromomethyl–2-(4-chloro-3'-methyl phenyl)-6-methyl imidazo[1,2a]pyrazine, the bromine atom is readily displaced by a sulfur nucleophile like thiophenol. This type of reaction is fundamental in constructing more complex molecules by forming new carbon-sulfur bonds. ejbps.com This suggests that this compound can similarly react with various nucleophiles (e.g., amines, alcohols, thiols, and carbanions) to attach different side chains, leading to the synthesis of novel pyrazine derivatives.
Furthermore, the pyrazine ring can be functionalized through various modern synthetic methodologies. Transition metal-catalyzed cross-coupling reactions are powerful tools for creating carbon-carbon and carbon-heteroatom bonds on pyrazine systems. researchgate.net Techniques such as Suzuki, Stille, and Heck couplings, which are effective for other halogenated pyrazines, could potentially be applied to further modify the pyrazine core of this compound, assuming a suitable halogen is present on the ring or can be introduced. Moreover, C-H functionalization offers a direct way to attach new groups to the pyrazine ring without the need for pre-installed handles. mdpi.com
The combination of these strategies—modifying the bromomethyl side chain and functionalizing the pyrazine ring—allows for the systematic construction of "advanced structures" with tailored electronic and steric properties. These structures are of significant interest in medicinal chemistry and drug discovery, as the pyrazine scaffold is a key component in numerous biologically active compounds. lifechemicals.com
Below is an interactive data table summarizing potential functionalization reactions of this compound based on the known reactivity of similar compounds.
| Reaction Type | Reagent/Catalyst | Potential Product Structure | Significance |
| Nucleophilic Substitution | Thiols (R-SH) | 2-(R-thiomethyl)-3-methylsulfanyl-pyrazine | Formation of new C-S bonds |
| Nucleophilic Substitution | Amines (R-NH2) | 2-(Aminomethyl)-3-methylsulfanyl-pyrazine | Introduction of nitrogen-containing functionalities |
| Nucleophilic Substitution | Alcohols (R-OH) | 2-(Alkoxymethyl)-3-methylsulfanyl-pyrazine | Formation of ether linkages |
| Suzuki Coupling (on a halogenated pyrazine ring) | Arylboronic acid / Pd catalyst | Aryl-substituted pyrazine derivative | Creation of biaryl structures |
| C-H Arylation (on the pyrazine ring) | Arylboronic acid / Fe catalyst | Aryl-substituted pyrazine derivative | Direct functionalization of the pyrazine core |
Role in Material Science Precursor Synthesis (excluding biological)
The unique electronic properties of the pyrazine ring, characterized by its electron-deficient nature, make it an attractive building block for functional materials. rsc.org Substituted pyrazines are increasingly being investigated for their applications in optoelectronics and material science. lifechemicals.com While specific applications of this compound in this field are not yet detailed in the literature, its structure suggests potential as a precursor for various non-biological materials.
Pyrazine-based π-conjugated polymers have garnered significant interest for their use in photovoltaic devices and optical applications. lifechemicals.com The synthesis of these materials often relies on the polymerization of functionalized pyrazine monomers. The reactive bromomethyl group of this compound could be utilized in polymerization reactions, either through direct condensation or after conversion to another functional group. The presence of the methylsulfanyl group can also influence the electronic properties of the resulting polymer, potentially tuning its bandgap and charge transport characteristics.
Furthermore, pyrazine derivatives are employed as ligands in the synthesis of coordination polymers and metal-organic frameworks (MOFs). nih.gov The nitrogen atoms of the pyrazine ring can coordinate to metal centers, forming extended network structures. The substituents on the pyrazine ring play a crucial role in dictating the final architecture and properties of these materials. The bromomethyl and methylsulfanyl groups of this compound could be modified to include additional coordinating sites, leading to the formation of novel MOFs with potential applications in gas storage, catalysis, or sensing. For example, 2,3,5,6-tetrakis(bromomethyl)pyrazine serves as a starting material for synthesizing tetrakis-substituted pyrazine ligands used in creating coordination polymers. nih.gov
The following table outlines potential applications of this compound as a precursor in material science, based on the known uses of other functionalized pyrazines.
| Material Type | Role of this compound | Potential Application |
| π-Conjugated Polymers | Monomer precursor after functionalization of the bromomethyl group | Organic solar cells, light-emitting diodes |
| Coordination Polymers / MOFs | Ligand precursor after modification to include coordinating groups | Gas adsorption, catalysis, chemical sensing |
| Functional Dyes | Core scaffold for chromophores | Optoelectronic devices |
Future Research Directions for 2 Bromomethyl 3 Methylsulfanyl Pyrazine
Development of Novel and Efficient Synthetic Routes
While classical methods for pyrazine (B50134) synthesis exist, future research should focus on developing more efficient, sustainable, and versatile routes to 2-Bromomethyl-3-methylsulfanyl-pyrazine and its analogs. Modern synthetic strategies can offer significant improvements in terms of yield, purity, and environmental impact.
One of the most promising avenues is the application of flow chemistry . This technology offers superior control over reaction parameters such as temperature, pressure, and reaction time, which is particularly beneficial for handling reactive intermediates and hazardous reagents. uc.ptmdpi.comethernet.edu.etporrua.mxsci-hub.se A continuous flow process for the synthesis of this compound could lead to higher throughput and improved safety compared to traditional batch methods.
Furthermore, the exploration of transition-metal-catalyzed cross-coupling reactions is a crucial area for future synthetic efforts. rsc.orgresearchgate.net Techniques such as Suzuki, Stille, and Sonogashira couplings could be employed to introduce a wide variety of substituents onto the pyrazine core prior to the installation of the bromomethyl and methylsulfanyl groups. rsc.orgnih.govresearchgate.net This would allow for the creation of a diverse library of pyrazine derivatives.
Another key area is the development of C-H activation/functionalization strategies. rsc.orgmdpi.comrsc.org Directing-group-assisted or transition-metal-catalyzed C-H activation could provide a more atom-economical approach to functionalizing the pyrazine ring, avoiding the need for pre-halogenated precursors. mdpi.com Research into the regioselective C-H functionalization of pyrazines is an active field, and applying these methods to substrates like this compound could unlock new synthetic pathways. rsc.orgmdpi.com
Finally, the use of sustainable and greener synthetic methods should be a priority. This includes the use of earth-abundant metal catalysts, such as manganese, for dehydrogenative coupling reactions to build the pyrazine core, which generates water and hydrogen gas as the only byproducts. acs.orgnih.gov
Exploration of Undiscovered Reactivity Patterns and Selectivities
The this compound molecule possesses two key functional groups that suggest a rich and varied reactivity profile waiting to be explored. The bromomethyl group is a potent electrophilic site, ripe for nucleophilic substitution reactions. wikipedia.orgscbt.comuni.luyoutube.com Future research should systematically investigate its reactions with a wide array of nucleophiles, including:
N-nucleophiles: amines, amides, azides, and heterocycles.
O-nucleophiles: alcohols, phenols, and carboxylates.
S-nucleophiles: thiols and thiophenols.
C-nucleophiles: cyanides, enolates, and organometallic reagents.
These reactions would lead to a vast library of new derivatives with diverse properties. The inherent acidity of the methylene (B1212753) protons in the resulting pyridinium-like salts could also be exploited in subsequent reactions. wikipedia.org
The methylsulfanyl group offers another handle for chemical modification. Its sulfur atom can be selectively oxidized to the corresponding sulfoxide (B87167) and sulfone. These transformations would significantly alter the electronic properties of the pyrazine ring, making it more electron-deficient and potentially influencing the reactivity of the other positions on the ring. The methylsulfanyl group itself can also be a leaving group in nucleophilic aromatic substitution reactions, particularly when activated by the electron-withdrawing nature of the pyrazine ring. nih.govyoutube.commdpi.com
The interplay between the bromomethyl and methylsulfanyl groups, along with the electron-deficient pyrazine ring, could lead to interesting and potentially unexpected reactivity and selectivity. For instance, intramolecular reactions between a nucleophile introduced at the bromomethyl position and the pyrazine ring or the sulfur atom could lead to the formation of novel fused heterocyclic systems.
Advanced Mechanistic Studies and Computational Modeling
To fully harness the synthetic potential of this compound, a deep understanding of the mechanisms of its reactions is essential. Future research should employ a combination of experimental and computational techniques to elucidate reaction pathways, transition states, and the factors governing selectivity.
Density Functional Theory (DFT) calculations can be a powerful tool in this endeavor. nih.govresearchgate.netnih.gov DFT can be used to:
Model the electronic structure of the molecule, including its molecular orbitals and electrostatic potential, to predict sites of reactivity. nih.gov
Calculate the energies of reactants, intermediates, transition states, and products to map out reaction pathways. researchgate.net
Investigate the role of catalysts and solvents in influencing reaction outcomes.
Predict spectroscopic properties (e.g., NMR, IR) to aid in the characterization of new compounds.
Experimental mechanistic studies will also be crucial. These could involve kinetic studies to determine reaction orders and activation parameters, isotope labeling experiments to track the movement of atoms during a reaction, and the isolation and characterization of reaction intermediates. Such studies have been instrumental in understanding the reactivity of other heterocyclic systems. researchgate.netresearchgate.net
By combining computational modeling with experimental validation, a comprehensive picture of the reactivity of this compound can be developed, enabling the rational design of new synthetic transformations and the prediction of their outcomes.
Investigation of its Role in the Synthesis of Novel Organic Frameworks and Materials
The unique bifunctional nature of this compound makes it an attractive candidate as a building block for novel organic frameworks and functional materials.
One of the most exciting possibilities lies in the synthesis of Metal-Organic Frameworks (MOFs) and Porous Organic Polymers (POPs) . researchgate.netresearchgate.netacs.orgnih.gov The pyrazine nitrogen atoms are excellent coordination sites for metal ions, a feature already exploited in the construction of pyrazine-based MOFs. acs.orgnih.gov The bromomethyl and methylsulfanyl groups, or derivatives thereof, can serve as secondary binding sites or as points for post-synthetic modification within the framework. For example, the bromomethyl group could be converted to a carboxylic acid or another coordinating group to create multitopic linkers, leading to frameworks with complex topologies and potentially enhanced gas sorption or catalytic properties. researchgate.netresearchgate.nethw.ac.uk
Furthermore, pyrazine-containing materials have shown promise in the field of organic electronics . nih.govacs.orgmdpi.com The electron-deficient nature of the pyrazine ring makes it a good electron acceptor. nih.gov By incorporating this compound into conjugated polymers or small molecules, it may be possible to create new materials for applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and sensors. lifechemicals.com The ability to tune the electronic properties of the molecule by modifying the methylsulfanyl group (e.g., oxidation) or by introducing different substituents via the bromomethyl group provides a clear pathway for tailoring the material's properties for specific applications.
Q & A
Basic Research Questions
Q. What are the key synthetic routes for 2-bromomethyl-3-methylsulfanyl-pyrazine?
- Methodology :
- Direct Bromination : Introduce a bromomethyl group to a pre-functionalized pyrazine core. For example, bromination of 3-methylsulfanyl-pyrazine derivatives using reagents like N-bromosuccinimide (NBS) under radical conditions or photochemical activation .
- Substitution Reactions : React a pre-brominated pyrazine intermediate (e.g., 2,3-dibromopyrazine) with methanethiolate ions (CH₃S⁻) to selectively replace one bromine atom, leveraging steric and electronic effects to control regioselectivity .
- Modular Assembly : Use cross-coupling reactions (e.g., Suzuki-Miyaura) to attach bromomethyl or methylthio groups to a pyrazine scaffold, though this requires pre-functionalized boronic acid precursors .
- Challenges : Competing side reactions (e.g., over-bromination) and purification difficulties due to similar polarities of intermediates.
Q. How can the purity and structure of this compound be confirmed?
- Analytical Methods :
- Chromatography : Use thin-layer chromatography (TLC) with silica gel GF254 plates and ethyl acetate/hexane eluents to monitor reaction progress .
- Spectroscopy :
- ¹H/¹³C NMR : Confirm substitution patterns (e.g., methylthio protons at δ ~2.5 ppm, bromomethyl protons at δ ~4.3 ppm) .
- IR : Identify C-Br stretching vibrations (~550–600 cm⁻¹) and C-S bonds (~700 cm⁻¹) .
- Mass Spectrometry (MS) : Verify molecular ion peaks (e.g., [M+H]⁺ at m/z 223) and fragmentation patterns .
- Elemental Analysis : Compare experimental vs. theoretical C/H/N/S/Br percentages to confirm purity .
Q. What are the primary challenges in handling and storing this compound?
- Handling :
- Light Sensitivity : The bromomethyl group is prone to photolytic degradation; use amber glassware and low-light conditions .
- Moisture Sensitivity : Hydrolysis of the C-Br bond can occur in aqueous environments; store in anhydrous solvents (e.g., dry DCM) .
Advanced Research Questions
Q. How can reaction conditions be optimized for introducing the bromomethyl group?
- Key Variables :
- Solvent Choice : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance nucleophilicity of methanethiolate ions in substitution reactions .
- Catalysts : Palladium catalysts (e.g., Pd(PPh₃)₄) improve yields in cross-coupling routes but require strict oxygen-free conditions .
- Temperature : Reflux conditions (e.g., 80°C in toluene) favor bromination, while lower temperatures (0–25°C) reduce side reactions .
- Example Optimization Table :
| Method | Solvent | Catalyst | Yield (%) | Purity (%) |
|---|---|---|---|---|
| Direct Bromination | CCl₄ | NBS | 65 | 90 |
| Suzuki Coupling | THF | Pd(PPh₃)₄ | 78 | 95 |
| Substitution | DMF | None | 52 | 88 |
Q. What mechanistic insights exist for nucleophilic substitution reactions involving this compound?
- SN2 Pathway : The bromomethyl group acts as a good leaving group, enabling nucleophilic attack by thiols or amines. Steric hindrance from the methylthio group at the 3-position slows reactivity, favoring SN1 mechanisms in polar solvents .
- Competing Elimination : Under basic conditions (e.g., NaOH), β-hydrogen elimination can form pyrazine-derived alkenes, reducing substitution yields. Mitigate by using milder bases (e.g., K₂CO₃) .
Q. How do structural modifications influence the compound's reactivity and applications?
- Substitution Effects :
- Methylthio Group : Enhances electron density on the pyrazine ring, activating it for electrophilic substitutions but deactivating for nucleophilic attacks .
- Bromomethyl Group : Serves as a versatile handle for further functionalization (e.g., Suzuki couplings, Grignard reactions) .
- Structure-Activity Relationship (SAR) :
- Bioactivity : Analogues with bulkier substituents (e.g., isopropyl instead of methylthio) show reduced antimicrobial activity but improved kinase inhibition .
- Thermal Stability : Bromomethyl derivatives decompose at lower temperatures (~120°C) compared to chloromethyl analogues (~150°C) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
